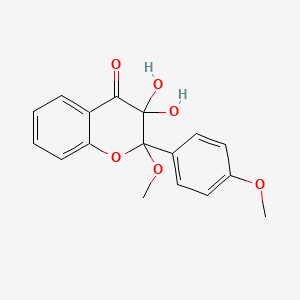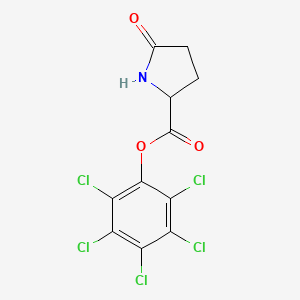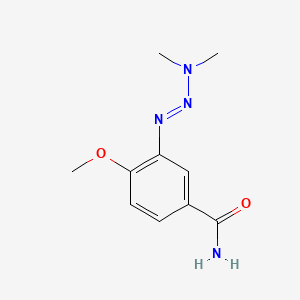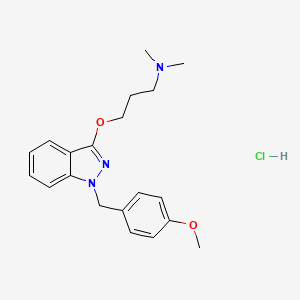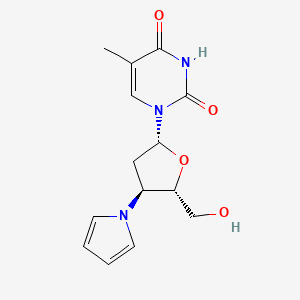
3'-Deoxy-3'-pyrrolthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-pyrrolthymidine is a synthetic nucleoside analogue, structurally related to thymidine. This compound is characterized by the absence of a hydroxyl group at the 3’ position of the sugar moiety, replaced by a pyrrolidine ring. This modification imparts unique properties to the molecule, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-pyrrolthymidine typically involves the modification of thymidineFor instance, the reaction of 3’-deoxy-3’-iodothymidine with pyrrolidine under basic conditions can yield 3’-Deoxy-3’-pyrrolthymidine .
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-pyrrolthymidine may involve automated synthesis systems. These systems can optimize reaction conditions, such as temperature and solvent choice, to achieve high yields and purity. For example, using acetonitrile as a solvent and heating the reaction mixture at 150°C for a specific duration can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Deoxy-3’-pyrrolthymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3’ position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Pyrrolidine or other nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-pyrrolthymidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’-pyrrolthymidine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The compound targets enzymes involved in DNA replication, such as DNA polymerases, and disrupts their activity. This mechanism is particularly useful in antiviral and anticancer therapies, where rapid cell division is a hallmark .
Vergleich Mit ähnlichen Verbindungen
3’-Deoxy-3’-aminothymidine: Another nucleoside analogue with a similar structure but an amino group at the 3’ position.
3’-Deoxy-3’-fluorothymidine: Contains a fluorine atom at the 3’ position, used in PET imaging.
3’-Deoxy-3’-sulfanylmethyl nucleoside derivatives: These compounds have a sulfanylmethyl group at the 3’ position and exhibit cytostatic activity.
Uniqueness: 3’-Deoxy-3’-pyrrolthymidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable tool in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
124355-24-4 |
|---|---|
Molekularformel |
C14H17N3O4 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-pyrrol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O4/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)21-12)16-4-2-3-5-16/h2-5,7,10-12,18H,6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
SGHAPKYTEJEBPH-QJPTWQEYSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CC=C3 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
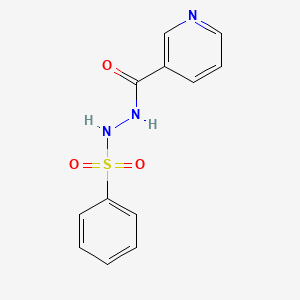

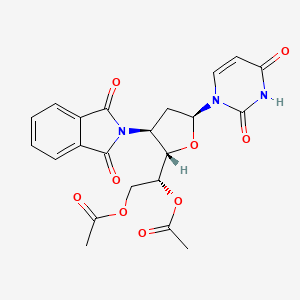
![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
